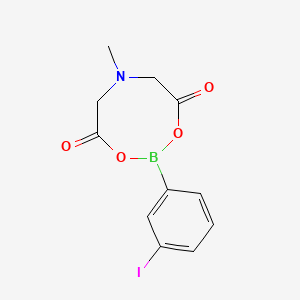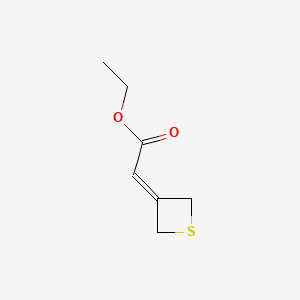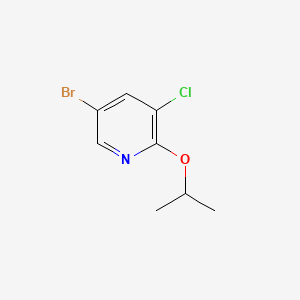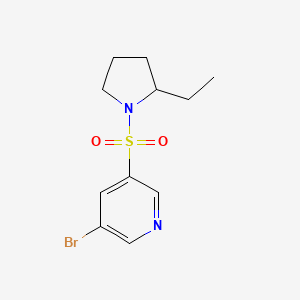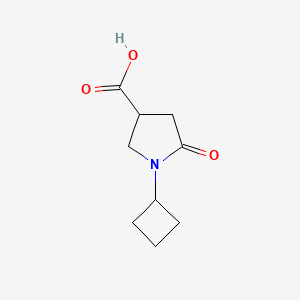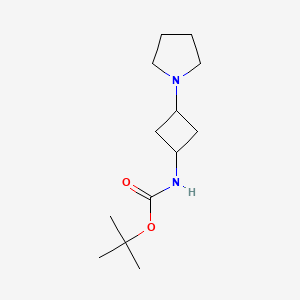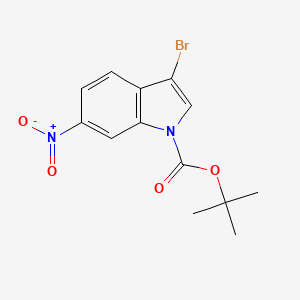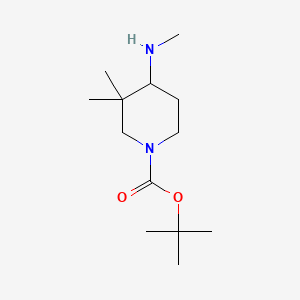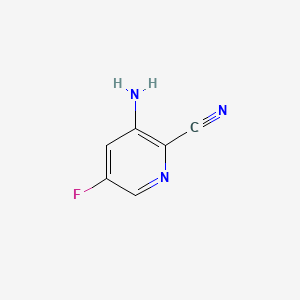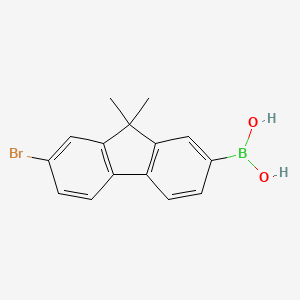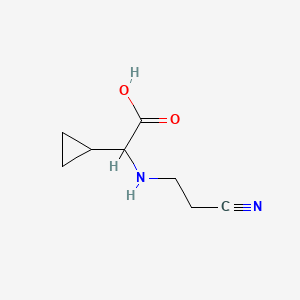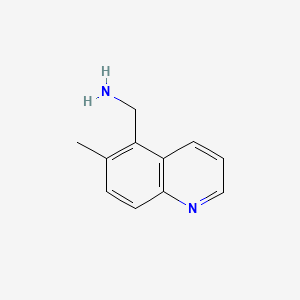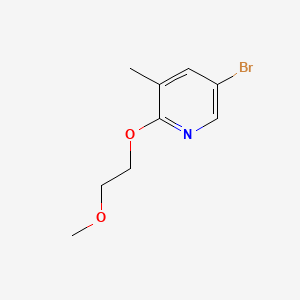
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of a compound is typically represented by its IUPAC name and InChI code. For example, the IUPAC name of 5-Bromo-2-(2-methoxyethoxy)pyrimidine is 5-bromo-2-(2-methoxyethoxy)pyrimidine and its InChI code is 1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives Formation
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, due to its structural uniqueness, serves as an essential intermediate in the synthesis of various chemical compounds. Research has explored its functionalization, demonstrating its utility in creating diverse derivatives. For instance, selective bromination of related compounds has allowed for the regioselective introduction of various electrophiles, highlighting its potential in synthetic chemistry for creating complex molecules with specific functional groups (Gray, Konopski, & Langlois, 1994). Additionally, its efficacy in synthesizing carboxylic acid derivatives, which play a crucial role as moieties in receptor antagonists, underscores its importance in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
Biological Implications and Stem Cell Research
Interestingly, compounds structurally similar to 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine, such as Bromodeoxyuridine (BrdU), have been instrumental in biological studies, particularly in tracing DNA replication and understanding cell turnover kinetics. For example, BrdU's impact on neural stem cells' global DNA methylation and differentiation pathways provides insights into cellular processes and potential therapeutic applications in oncology and regenerative medicine (Schneider & d’Adda di Fagagna, 2012).
Heterocyclic Chemistry and Material Science
The compound's relevance extends to heterocyclic chemistry and materials science, where it contributes to synthesizing novel heterocyclic compounds and materials with potential electronic and photodynamic therapy applications. For instance, its derivatives have been employed in creating new zinc phthalocyanines with high singlet oxygen quantum yields, pivotal for photodynamic therapy, a promising cancer treatment method (Pişkin, Canpolat, & Öztürk, 2020).
Advanced Organic Synthesis Techniques
Furthermore, 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine is a cornerstone in advanced organic synthesis techniques, facilitating the creation of complex organic structures through Suzuki cross-coupling reactions and other modern synthetic methodologies. These approaches enable the synthesis of a broad range of pyridine-based derivatives with varied biological activities, showcasing the compound's versatility in contributing to the development of new pharmaceuticals and organic materials (Ahmad et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-7-5-8(10)6-11-9(7)13-4-3-12-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGOCVKBCJPKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCOC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726995 |
Source


|
| Record name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |
CAS RN |
1288996-83-7 |
Source


|
| Record name | 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B567347.png)
